molecular formula C16H13ClN4O2 B14180060 N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 897362-21-9

N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B14180060
CAS No.: 897362-21-9
M. Wt: 328.75 g/mol
InChI Key: MXFKWNSDICHIMI-UHFFFAOYSA-N
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Description

N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidin core substituted with a benzyloxy group at position 4, a chlorine atom at position 6, and an acetamide moiety at position 2. This structure combines a rigid bicyclic scaffold with polar and lipophilic substituents, making it a candidate for pharmacological studies targeting enzyme inhibition, particularly kinases .

Properties

CAS No.

897362-21-9

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.75 g/mol

IUPAC Name

N-(6-chloro-4-phenylmethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C16H13ClN4O2/c1-10(22)18-16-19-12-7-8-13(17)20-14(12)15(21-16)23-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,21,22)

InChI Key

MXFKWNSDICHIMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)OCC3=CC=CC=C3)N=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

Reaction Conditions :

  • Substrate : 6-Chloro-3H-pyrido[3,2-d]pyrimidin-4-one
  • Reagents : Phosphorus oxychloride (POCl₃), N,N-dimethylaniline (DMA)
  • Temperature : 107°C
  • Duration : 1 hour
    Procedure :
    The substrate is refluxed in POCl₃ with catalytic DMA. Post-reaction, the mixture is neutralized with saturated NaHCO₃, extracted with dichloromethane, and purified via column chromatography.
    Yield : 65%.

Functionalization at Position 4: Benzyloxy Substitution

The 4-chloro group is replaced with benzyloxy via nucleophilic aromatic substitution (SNAr).

Alkaline Benzylation

Reaction Conditions :

  • Substrate : 4,6-Dichloropyrido[3,2-d]pyrimidine
  • Reagents : Benzyl alcohol, NaH (base)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C
  • Duration : 4–6 hours
    Procedure :
    Benzyl alcohol is deprotonated with NaH in DMF, followed by substrate addition. The reaction is monitored via TLC, and the product is isolated via precipitation or extraction.
    Yield : 70–85% (estimated from analogous reactions).

Functionalization at Position 2: Acetamide Installation

The 2-chloro group undergoes sequential amination and acetylation.

Direct Amination with Ammonia

Reaction Conditions :

  • Substrate : 4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl chloride
  • Reagents : Ammonia (NH₃), Ethanol
  • Temperature : 60°C
  • Duration : 2 hours
    Procedure :
    Ammonia is bubbled into an ethanol solution of the substrate. The intermediate amine is acetylated using acetic anhydride.
    Yield : 60–75%.

Palladium-Catalyzed Amination

Reaction Conditions :

  • Catalyst : Pd₂(dba)₃, Xantphos
  • Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
  • Reagents : Acetamide, Cs₂CO₃
  • Solvent : 1,4-Dioxane
  • Temperature : 100°C
  • Duration : 12 hours
    Procedure :
    Buchwald-Hartwig coupling conditions enable direct introduction of acetamide.
    Yield : 50–65% (extrapolated from similar pyrimidine reactions).

Table 2 : Position 2 Functionalization Methods

Method Reagents Catalyst Solvent Yield
3.1 NH₃, Ac₂O None Ethanol 60–75%
3.2 Acetamide Pd₂(dba)₃ Dioxane 50–65%

Integrated Synthetic Pathways

Sequential Substitution Pathway

  • Step 1 : Synthesize 4,6-dichloropyrido[3,2-d]pyrimidine via Method 1.1 or 1.2.
  • Step 2 : Substitute 4-Cl with benzyloxy via Method 2.1.
  • Step 3 : Substitute 2-Cl with acetamide via Method 3.1 or 3.2.
    Overall Yield : 27–41% (multiplicative from individual steps).

One-Pot Functionalization

Reaction Conditions :

  • Substrate : 4,6-Dichloropyrido[3,2-d]pyrimidine
  • Reagents : Benzyl alcohol, acetamide, NaH, Pd catalyst
  • Solvent : DMF
  • Temperature : 100°C
  • Duration : 24 hours
    Procedure :
    Concurrent substitution of 4-Cl and 2-Cl in a single pot.
    Yield : 35–45% (lower due to competing reactions).

Analytical and Optimization Considerations

Regioselectivity Challenges

The 4-position is more electrophilic due to resonance stabilization from the pyrimidine ring, favoring benzyloxy substitution first. Direct 2-substitution requires harsher conditions or catalytic assistance.

Purification Strategies

  • Column Chromatography : Essential for isolating intermediates (e.g., 4-benzyloxy-6-chloro derivative).
  • Recrystallization : Used for final acetamide product from ethanol/water mixtures.

Chemical Reactions Analysis

N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.

    Biological Research: Researchers use this compound to study cellular pathways and molecular mechanisms. It can serve as a tool to investigate the role of specific proteins and enzymes in various biological processes.

    Chemical Biology: The compound is used in chemical biology to develop probes and assays for detecting and quantifying biological molecules.

    Industrial Applications: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of more complex molecules with therapeutic potential.

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their normal function, leading to altered cellular processes. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound shares a pyrimidine or quinoline-based core with several analogs reported in patents and research articles. Key comparisons include:

Cyclopenta[b]thiophene Derivatives (Molecules, 2015)

Compounds such as N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) and 4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (25) (Figure 14, Molecules 2015) exhibit antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition. Unlike the target compound, these analogs incorporate sulfur-containing heterocycles (thiophene) and sulfamoyl groups, which enhance solubility and ATP-binding site interactions.

Quinoline-Based Acetamides (Patent EP 3 222 620 B1)

Patented analogs such as N-(4-(4-(benzyloxy)phenylamino)-3-cyano-7-(pyridin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide and variants with 2-chloro- or 4-methylbenzyloxy substituents () highlight the importance of:

  • Benzyloxy modifications : Substitutions like 2-chloro or 4-methyl on the benzyl ring modulate steric and electronic properties, affecting receptor binding.
  • Piperidine/pyridine moieties : These groups enhance interactions with hydrophobic pockets in kinase domains. The target compound lacks these features but compensates with a pyrido[3,2-d]pyrimidin core, which may offer superior planarity for π-π stacking in active sites .
Simple Pyridine Acetamides (CAS 245056-66-0)

N-(4-Chloropyridin-2-yl)acetamide (C₇H₇ClN₂O) is a simpler analog with a single pyridine ring. Its lower molecular weight (170.6 g/mol) and fewer substituents result in higher solubility but reduced target specificity compared to the bicyclic pyrido[3,2-d]pyrimidin scaffold of the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Cyclopenta[b]thiophene Analogs Quinoline-Based Acetamides N-(4-Chloropyridin-2-yl)acetamide
Molecular Weight ~380–400 g/mol (estimated) 450–500 g/mol 550–600 g/mol 170.6 g/mol
Key Substituents Benzyloxy, Cl, pyrido-pyrimidine Thiophene, sulfamoyl Piperidine, pyridin-4-yl-oxy Cl, pyridine
Lipophilicity (LogP) High (benzyloxy group) Moderate (polar sulfamoyl) Variable (depends on substituents) Low
Solubility Likely low Moderate Low to moderate High

Biological Activity

N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of pyrido[3,2-d]pyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN4O. The presence of the benzyloxy group and the chloropyridine moiety contributes to its biological activity.

PropertyValue
Molecular FormulaC16H13ClN4O
Molecular Weight314.75 g/mol
CAS Number897362-21-9

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions on pyrido[3,2-d]pyrimidine derivatives. Various methodologies have been explored to optimize yields and purity, including the use of different bases and solvents during the reaction process .

Antiviral Properties

Research indicates that compounds within the pyrido[3,2-d]pyrimidine class exhibit significant antiviral activity. Specifically, this compound has shown efficacy against hepatitis C virus (HCV) in vitro. The mechanism appears to involve inhibition of viral replication by targeting specific enzymes involved in the viral life cycle .

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. In vitro assays have shown that it induces apoptosis in various cancer cell lines. The compound appears to modulate key signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Hepatitis C Treatment : A study involving a series of pyrido[3,2-d]pyrimidine derivatives highlighted the effectiveness of this compound in reducing viral loads in cell culture models of HCV infection.
  • Cancer Cell Line Studies : In a comparative analysis of various derivatives on breast cancer cell lines, this compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity.

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